Home > Products > Screening Compounds P42261 > (1-(Pyridin-2-yl)cyclopropyl)methanamine
(1-(Pyridin-2-yl)cyclopropyl)methanamine - 812640-83-8

(1-(Pyridin-2-yl)cyclopropyl)methanamine

Catalog Number: EVT-1676747
CAS Number: 812640-83-8
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate

Compound Description: (S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate serves as a key intermediate in the synthesis of a lymphocyte function-associated antigen 1 inhibitor. []

Relevance: This compound shares a nearly identical core structure with (1-(Pyridin-2-yl)cyclopropyl)methanamine. The primary difference lies in the substitution on the methanamine nitrogen. (S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate possesses a complex propanamide substituent, while (1-(Pyridin-2-yl)cyclopropyl)methanamine retains a primary amine group. []

Overview

(1-(Pyridin-2-yl)cyclopropyl)methanamine is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring at the 2-position, along with a methanamine functional group. Its molecular formula is C10H12N2C_10H_{12}N_2 with a molecular weight of approximately 148.21 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block for more complex organic molecules.

Source and Classification

This compound belongs to the class of amines and is a derivative of both pyridine and cyclopropane. It is classified under organic compounds with heterocyclic aromatic properties due to the presence of the pyridine ring. The structural uniqueness of (1-(Pyridin-2-yl)cyclopropyl)methanamine allows it to engage in various chemical reactions, making it valuable for scientific research and industrial applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of (1-(Pyridin-2-yl)cyclopropyl)methanamine can be achieved through several methods, primarily focusing on reductive amination techniques:

  1. Reductive Amination: A common synthetic route involves reacting a suitable pyridine derivative with cyclopropylamine under reductive conditions, typically utilizing reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method is advantageous due to its efficiency and ability to produce high yields of the desired compound.
  2. Cyclopropanation: Another approach includes cyclopropanation reactions that introduce the cyclopropyl group to the pyridine derivative, followed by subsequent amination steps .

These methods have been optimized for industrial production, often employing continuous flow reactors to enhance scalability and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of (1-(Pyridin-2-yl)cyclopropyl)methanamine features:

  • A pyridine ring at the 2-position.
  • A cyclopropyl group, which contributes to its unique reactivity.
  • A methanamine functional group, which enhances its potential for further chemical transformations.

The compound's three-dimensional conformation can significantly influence its biological activity and chemical behavior, making structural analysis crucial for understanding its properties .

Chemical Reactions Analysis

Reactions and Technical Details

(1-(Pyridin-2-yl)cyclopropyl)methanamine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to yield N-oxides or other oxidized derivatives, which might exhibit different biological activities.
  2. Reduction: Reduction processes can convert the pyridine ring into piperidine derivatives, altering its pharmacological profile.
  3. Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and cyclopropyl group, allowing for further functionalization and derivatization of the compound .

These reactions are essential for exploring new synthetic pathways and developing derivatives with enhanced properties.

Mechanism of Action

Process and Data

The mechanism of action for (1-(Pyridin-2-yl)cyclopropyl)methanamine involves its interaction with specific biological targets, potentially acting as an agonist or antagonist at certain receptors. This compound may modulate enzyme activity or interfere with cellular signaling pathways, contributing to its therapeutic potential. Detailed studies are required to elucidate the exact molecular mechanisms involved in its biological activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (1-(Pyridin-2-yl)cyclopropyl)methanamine include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and alcohols.

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of amines and heterocyclic compounds, allowing for diverse chemical transformations.

These properties are critical for determining suitable conditions for storage, handling, and application in various fields .

Applications

Scientific Uses

(1-(Pyridin-2-yl)cyclopropyl)methanamine has several applications in scientific research:

  1. Medicinal Chemistry: It is investigated for its potential therapeutic properties, including roles as antidepressants or analgesics due to its structural similarity to known bioactive compounds .
  2. Synthetic Chemistry: The compound serves as a building block for synthesizing more complex molecules, facilitating the development of novel synthetic methodologies.
  3. Biological Research: Its interactions with biological targets make it a candidate for studies aimed at understanding disease mechanisms or developing new treatment strategies .
Introduction to (1-(Pyridin-2-yl)cyclopropyl)methanamine in Medicinal Chemistry

Role of Cyclopropane Motifs in Bioactive Molecule Design

The cyclopropane ring, characterized by its three-membered aliphatic structure with significant ring strain (approximately 27.5 kcal/mol), confers unique physicochemical and pharmacological properties to bioactive molecules. This high strain energy results in shorter C-C bonds (≈1.50 Å) compared to typical alkanes (1.54 Å) and creates bond angles constrained to 60° versus the tetrahedral 109.5°, leading to altered electronic distributions and enhanced dipole moments. These features significantly influence molecular conformation, binding affinity, and metabolic stability when incorporated into pharmaceutical scaffolds [4].

In neuropharmacology, cyclopropane-containing compounds demonstrate distinct advantages. The elevated C-H bond dissociation energy (BDE ≈ 106 kcal/mol for cyclopropane vs. 98-101 kcal/mol for linear alkanes) imparts resistance to cytochrome P450 (CYP)-mediated oxidative metabolism. This property is strategically exploited in drugs like pitavastatin, where a cyclopropyl group diverts metabolism away from CYP3A4 to the less problematic CYP2C9 pathway, substantially reducing drug-drug interaction (DDI) potential. Similarly, the RNA splice modifier risdiplam incorporates a cyclopropyl group to mitigate hERG channel binding and phospholipidosis risks while maintaining metabolic stability through flavin-containing monooxygenase (FMO)-mediated biotransformation .

Table 1: Comparative Bond Properties in Medicinal Chemistry Motifs

Structural MotifBond Length (Å)Bond Angle (°)Bond Dissociation Energy (kcal/mol)Metabolic Vulnerability
Cyclopropane1.5060~106 (C-H)Low (CYP-resistant)
Linear Alkane1.54109.598-101 (C-H)Moderate-High
Aromatic Ring1.40120110 (C-H)Variable (position-dependent)

However, cyclopropyl groups attached to amines present metabolic complexities. The strained ring can undergo CYP-mediated bioactivation, generating reactive intermediates. Trovafloxacin, a fluoroquinolone antibiotic withdrawn due to hepatotoxicity, exemplifies this risk: CYP1A2 oxidizes its cyclopropylamine moiety, producing ring-opened intermediates that form covalent adducts with hepatic proteins. Similarly, hepatitis C NS5B inhibitors featuring cyclopropyl groups undergo NADPH-dependent oxidation to hydroxylated metabolites and glutathione (GSH) conjugates, necessitating replacement with gem-dimethyl groups to avert bioactivation . For (1-(Pyridin-2-yl)cyclopropyl)methanamine, the strategic positioning of the aminomethyl group adjacent to the strained ring creates both opportunities for conformational restraint in target binding and challenges in predicting metabolic fate.

Pyridine Derivatives as Privileged Scaffolds in CNS-Targeted Therapeutics

Pyridine, a six-membered heterocycle with a basic nitrogen (pKa ≈ 5.2 for pyridine itself), serves as a versatile bioisostere for benzene rings in central nervous system (CNS) drug design. Its hydrogen bond-accepting capability, modulated lipophilicity, and capacity for dipole-dipole interactions enhance binding to neuronal targets while improving aqueous solubility—a critical factor for blood-brain barrier (BBB) penetration. The 2-pyridyl isomer, in particular, exhibits distinct metal-coordinating properties and hydrogen-bonding geometries due to the nitrogen atom's ortho-position relative to substituents, making it prevalent in neuroactive compounds [4].

(1-(Pyridin-2-yl)cyclopropyl)methanamine (CAS 535925-68-9; SMILES: NC(c1ccccn1)C1CC1) exemplifies strategic molecular hybridization, merging the pyridine scaffold with a strained cyclopropane ring. This compound's molecular weight (148.20 g/mol) and cLogP (≈1.0, estimated from XLogP3=0.5) fall within optimal ranges for CNS penetration. Its single hydrogen bond donor and two hydrogen bond acceptors further support favorable physicochemical properties. Commercial availability in multi-gram quantities (250mg to 25g) facilitates exploration of its pharmacological potential, though its undefined stereocenter (noted in computed properties) presents opportunities for chiral resolution to study enantiomer-specific effects [3].

Table 2: Physicochemical Profile of (1-(Pyridin-2-yl)cyclopropyl)methanamine

PropertyValueSignificance in CNS Drug Design
Molecular FormulaC₉H₁₂N₂MW < 450 (favorable for BBB penetration)
Molecular Weight148.20 g/molLow MW enhances bioavailability
Hydrogen Bond Donors1 (NH₂ group)Limited HBD enhances membrane permeability
Hydrogen Bond Acceptors2 (Pyridine N, amine N)Balanced polarity
Rotatable Bonds2Conformational flexibility control
Topological Polar Surface Area~32 Ų (calculated)<60-70 Ų favors CNS exposure
XLogP30.5Optimal logP for brain penetration

Structurally analogous pyridine-cyclopropyl hybrids demonstrate compelling CNS activities. Patent EP2907802A1 details cyclopropanamine compounds acting as lysine-specific demethylase 1 (LSD1) inhibitors and histone modification modulators, with potential applications in Alzheimer's disease, schizophrenia, and Huntington's disease. These molecules function through epigenetic regulation, altering gene expression patterns in neuronal pathways without directly activating receptors. Similarly, cyclopropyl(pyridinyl)methanamine derivatives feature in inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme modulating cortisol levels in the brain and implicated in stress-related cognitive disorders. The stereoselective synthesis of such compounds—using iridium catalysts with P,N-ligands—highlights the importance of chiral cyclopropane geometry in optimizing target engagement [4] [7].

Historical Development of Aminomethyl-Cyclopropane Derivatives in Neuropsychopharmacology

The integration of aminomethyl groups with cyclopropane rings represents an evolutionary step in neuropharmacophore design, balancing conformational constraint, basic center placement, and metabolic optimization. Early neuroactive compounds utilized simple cyclopropylamine moieties as monoamine oxidase (MAO) substrates or irreversible inhibitors. However, the connection between cyclopropylamine bioactivation and toxicity (e.g., hepatotoxicity observed with trovafloxacin) spurred innovations in molecular design to stabilize this motif [4] .

Table 3: Evolution of Key Aminomethyl-Cyclopropane Derivatives in Neuropsychopharmacology

EraRepresentative CompoundStructural FeaturesNeuropharmacological TargetDevelopment Status
1970s-1990sTranylcypromine (Parnate®)Unsubstituted cyclopropylamineIrreversible MAO inhibitorMarketed (depression)
2000sRasagiline (Azilect®)Propargyl-substituted cyclopropylamineSelective MAO-B inhibitorMarketed (Parkinson's)
2010sRG7916 (Risdiplam precursor)CyclopropylaminopyridineSMN2 splicing modifierReplaced (toxicity)
2020sRisdiplam (Evrysdi®)Optimized cyclopropyl-pyridazineSMN2 splicing modifierMarketed (SMA)
Under Study(1-(Pyridin-2-yl)cyclopropyl)methanaminePyridin-2-yl + cyclopropylmethanamineUndisclosed CNS targets (patented)Preclinical

Patent EP2907802A1 exemplifies modern approaches, claiming cyclopropanamine derivatives with substituted heterocycles for treating neurodegenerative and psychiatric disorders. These compounds exhibit multifunctional pharmacology, targeting enzymes like LSD1 and kinases implicated in tau phosphorylation while avoiding off-target activities like hERG channel inhibition. The patent emphasizes stereochemical control, particularly trans-disubstituted cyclopropanes, to achieve optimal target specificity. For instance, enantiomerically pure trans-2-(pyridin-3-yl)cyclopropanecarboxamides serve as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme modulating tryptophan metabolism in the kynurenine pathway—a process dysregulated in depression and neurodegenerative conditions [4].

The development trajectory of risdiplam illustrates the strategic refinement of cyclopropylamine neurotherapeutics. Its predecessor, RG7916, featured a cyclopropylaminopyridine core but produced an N-dealkylated metabolite exhibiting 10-fold higher potency than the parent drug. Although pharmacologically active, this metabolite was excluded from the CNS due to P-glycoprotein (P-gp) efflux, limiting efficacy while contributing to peripheral toxicity. Risdiplam's optimization involved: (1) removing the metabolically vulnerable methyl group, (2) introducing a cyclopropyl moiety to lower basicity (reducing hERG/phospholipidosis risks), and (3) incorporating an imidazopyridazine to eliminate phototoxicity. The resulting molecule achieves therapeutic efficacy without generating problematic metabolites, despite a major inactive metabolite (M1) formed via FMO/CYP3A4 . For (1-(Pyridin-2-yl)cyclopropyl)methanamine, this history suggests careful assessment of potential N-dealkylated metabolites and their CNS penetration is warranted during preclinical development.

Properties

CAS Number

812640-83-8

Product Name

(1-(Pyridin-2-yl)cyclopropyl)methanamine

IUPAC Name

(1-pyridin-2-ylcyclopropyl)methanamine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C9H12N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2

InChI Key

LAYWXWONVPWAMC-UHFFFAOYSA-N

SMILES

C1CC1(CN)C2=CC=CC=N2

Canonical SMILES

C1CC1(CN)C2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.